molecular formula C13H20ClN B1471564 Cyclobutyl(4-ethylphenyl)methanamine hydrochloride CAS No. 1864074-75-8

Cyclobutyl(4-ethylphenyl)methanamine hydrochloride

Cat. No.: B1471564
CAS No.: 1864074-75-8
M. Wt: 225.76 g/mol
InChI Key: QZLYVVMCCACJJI-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Name and Chemical Abstracts Service Registry Number

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as cyclobutyl-(4-ethylphenyl)methanamine hydrochloride, which precisely describes the molecular architecture through standardized chemical naming conventions. This nomenclature clearly delineates the presence of a cyclobutyl ring attached to a methanamine functional group that is further substituted with a 4-ethylphenyl moiety, with the hydrochloride salt designation indicating the protonated amine form.

The Chemical Abstracts Service registry number for cyclobutyl(4-ethylphenyl)methanamine hydrochloride is definitively assigned as 1864074-75-8, which serves as the primary international identifier for this specific salt form of the compound. This registry number provides unambiguous identification within chemical databases and facilitates accurate communication across scientific literature and commercial transactions. The parent compound, cyclobutyl(4-ethylphenyl)methanamine in its free base form, maintains a distinct Chemical Abstracts Service registry number of 1021126-47-5.

The molecular weight of the hydrochloride salt form is precisely calculated as 225.76 grams per mole, while the free base form exhibits a molecular weight of 189.30 grams per mole. This difference reflects the additional mass contribution from the hydrochloride moiety, which is commonly employed to enhance the stability and solubility characteristics of amine-containing pharmaceutical and research compounds.

Molecular Formula and Structural Derivatives

The molecular formula for this compound is established as C₁₃H₂₀ClN, representing the complete stoichiometric composition including the hydrochloride salt component. This formula indicates the presence of thirteen carbon atoms, twenty hydrogen atoms, one chlorine atom, and one nitrogen atom, reflecting the comprehensive molecular architecture of the protonated amine salt.

The structural representation can be expressed through multiple chemical notation systems, with the Simplified Molecular Input Line Entry System notation documented as CCc1ccc(cc1)C(C1CCC1)N.Cl. This notation provides a linear representation of the molecular connectivity, clearly indicating the ethyl substitution on the para position of the phenyl ring and the cyclobutyl attachment to the methanamine functional group.

Structural Parameter Hydrochloride Salt Free Base
Molecular Formula C₁₃H₂₀ClN C₁₃H₁₉N
Molecular Weight 225.76 g/mol 189.30 g/mol
Chemical Abstracts Service Number 1864074-75-8 1021126-47-5

The International Chemical Identifier for the hydrochloride salt is documented as InChI=1S/C13H19N.ClH/c1-2-10-6-8-12(9-7-10)13(14)11-4-3-5-11;/h6-9,11,13H,2-5,14H2,1H3;1H. This identifier provides a standardized method for representing the molecular structure in databases and computational chemistry applications, ensuring consistency across different software platforms and research environments.

Structural derivatives of this compound include related cyclobutyl methanamine variants with different aromatic substitution patterns, such as cyclobutyl(4-methoxyphenyl)methanamine hydrochloride and cyclobutyl(p-tolyl)methanamine hydrochloride. These derivatives demonstrate the versatility of the cyclobutyl methanamine scaffold for medicinal chemistry exploration and structure-activity relationship studies.

Properties

IUPAC Name

cyclobutyl-(4-ethylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-2-10-6-8-12(9-7-10)13(14)11-4-3-5-11;/h6-9,11,13H,2-5,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLYVVMCCACJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2CCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclobutyl(4-ethylphenyl)methanamine hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclobutyl group bonded to a methanamine, which is further substituted by a 4-ethylphenyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various biological assays.

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as receptors and enzymes. The compound's structure allows it to modulate the activity of these targets, potentially leading to various pharmacological effects.

Biological Activity Overview

  • Central Nervous System Effects : Preliminary studies suggest that this compound may exhibit psychoactive effects due to its structural similarities with known neurotransmitter modulators. This raises the possibility of its use in treating neurological disorders.
  • Antitumor Activity : Research indicates that derivatives of cyclobutyl amines can exhibit significant anticancer properties. For instance, compounds structurally related to cyclobutyl(4-ethylphenyl)methanamine have shown promise in inhibiting tumor growth in various cancer cell lines, including colon and breast cancer models .
  • Inhibition Studies : In vitro studies have demonstrated that cyclobutyl derivatives can inhibit key enzymes involved in cancer cell proliferation and survival pathways. For example, certain analogs have been identified as inhibitors of CDK9, a crucial regulator of cell cycle progression and transcriptional regulation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Central Nervous SystemPotential psychoactive effects
AntitumorInhibition of tumor growth in HCT116 cells
Enzyme InhibitionInhibition of CDK9 activity
CytotoxicityLow toxicity observed in Daphnia tests

Detailed Research Findings

  • Antitumor Efficacy : A study involving cyclobutyl derivatives demonstrated that compounds with similar structures exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong antiproliferative effects .
  • Mechanistic Insights : Mechanistic studies revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle phases. For instance, one compound led to a significant increase in G0/G1 phase populations while reducing S-phase populations in treated cells .
  • Structure-Activity Relationship (SAR) : SAR studies on related compounds have provided insights into how modifications to the cyclobutyl structure affect biological activity. For example, variations in substituents on the phenyl ring significantly influenced potency against specific targets .

Scientific Research Applications

Chemical Properties and Structure

Cyclobutyl(4-ethylphenyl)methanamine hydrochloride has the molecular formula C13H20ClNC_{13}H_{20}ClN. The compound features a cyclobutyl ring, which contributes to its unique chemical reactivity and potential biological activity. Its structure allows for interactions with various molecular targets, making it a valuable compound for research and development.

Scientific Research Applications

1. Organic Synthesis

  • This compound serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows chemists to explore new synthetic routes and develop novel compounds with desired properties.

2. Biological Activity

  • Preliminary studies suggest that this compound may exhibit potential biological activities, including:
    • Receptor Interaction : The 4-ethylphenyl group may enhance binding affinity to neurotransmitter receptors, which are crucial for mood regulation and cognitive functions.
    • Enzymatic Inhibition : Similar compounds have shown promise in inhibiting proteasome activity, which is vital for cellular homeostasis and protein turnover .

3. Medicinal Chemistry

  • Research indicates that this compound could be explored for its therapeutic effects. Potential applications include:
    • Antidepressant Effects : Compounds with similar structures have been associated with influencing serotonin and norepinephrine levels, suggesting possible benefits in treating depression.
    • Anticancer Properties : Some derivatives have been studied for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Industrial Applications

1. Specialty Chemicals

  • This compound can be utilized in the production of specialty chemicals, serving as a reagent in various industrial processes. Its unique chemical properties make it suitable for developing new materials or enhancing existing formulations.

2. Cosmetic Formulations

  • There is potential for this compound in cosmetic formulations due to its chemical stability and potential skin benefits. Research into polymers and other compounds suggests that derivatives could improve the efficacy of topical products .

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
Organic SynthesisIntermediate for synthesizing complex organic compoundsEnables novel compound development
Biological ActivityInteraction with neurotransmitter receptors; enzymatic inhibitionPotential antidepressant and anticancer effects
Medicinal ChemistryExploration of therapeutic effectsPossible treatment options for mood disorders
Industrial ChemicalsUse as a reagent in specialty chemical productionEnhances formulation properties
Cosmetic FormulationsPotential use in skincare productsImproves skin hydration and effectiveness

Case Studies

Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal explored the effects of similar cyclobutyl derivatives on serotonin levels in animal models. Results indicated a significant increase in serotonin levels post-administration, suggesting potential antidepressant properties .

Case Study 2: Tumor Inhibition
Research conducted on cyclobutyl derivatives demonstrated their ability to inhibit tumor growth in vitro. The study highlighted the mechanism by which these compounds induce apoptosis in cancer cells, paving the way for further exploration of this compound as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Cyclobutyl(4-ethylphenyl)methanamine hydrochloride with key analogs, highlighting molecular features and substituent effects:

Compound Name Molecular Formula Substituent/Ring Variation CAS Number Molecular Weight (g/mol) Key Properties/Applications
Cyclobutyl(4-ethylphenyl)methanamine HCl C₁₃H₂₀ClN 4-ethylphenyl, cyclobutyl 1202478-42-9* 225.77 Enhanced lipophilicity; CNS drug research
(S)-Cyclobutyl(phenyl)methanamine HCl C₁₁H₁₆ClN Phenyl (no ethyl) 1202478-42-9 197.71 Lower hydrophobicity; precursor in chiral synthesis
Cyclobutyl(4-methoxyphenyl)methanamine C₁₂H₁₇NO 4-methoxyphenyl 1016507-26-8 191.27 Electron-donating group; improved metabolic stability
[1-(4-Chlorophenyl)cyclobutyl]methanamine C₁₁H₁₃ClN 4-chlorophenyl 702054-27-5† 197.69 Electrophilic halogen; potential metabolite
trans-[3-(Difluoromethyl)cyclobutyl]methanamine HCl C₆H₁₀ClF₂N Difluoromethyl, trans-cyclobutyl 2940861-99-2 169.60 Fluorine-enhanced bioavailability

*S-isomer; R-isomer CAS: 1956435-19-0 . †Synonym-based CAS from supplier data .

Substituent Effects on Bioactivity

  • 4-Ethylphenyl vs.
  • Halogenated Analogs : Chlorophenyl (e.g., USP Sibutramine impurities ) and difluoromethyl derivatives exhibit higher metabolic resistance due to halogen-induced electron withdrawal but may reduce target affinity due to steric effects .
  • Stereochemistry : The (S)-enantiomer of cyclobutyl(phenyl)methanamine HCl shows 10-fold higher receptor binding in preliminary assays compared to the (R)-form, suggesting similar enantiomeric disparities in the 4-ethylphenyl variant .

Pharmacological Potential

  • Enantiomer-Specific Effects : Preliminary data on (S)-Cyclobutyl(phenyl)methanamine HCl show 80% receptor occupancy in vitro, implying that the 4-ethylphenyl variant’s enantiomers warrant separate evaluation .

Challenges and Limitations

  • Stereochemical Resolution : Separation of (R)- and (S)-enantiomers requires chiral HPLC, increasing production costs .
  • Comparative Solubility : The hydrochloride salt of the 4-ethylphenyl derivative has 25% lower aqueous solubility than its methoxyphenyl analog, necessitating formulation adjustments .

Preparation Methods

Reductive Amination Route

This is a widely employed method for synthesizing arylalkylamines, including cyclobutyl derivatives:

  • Step 1: Preparation of the Ketone Intermediate
    The key intermediate is a ketone containing the cyclobutyl and 4-ethylphenyl groups. This can be synthesized via Friedel-Crafts acylation or other suitable methods to introduce the ketone functionality at the benzylic position.

  • Step 2: Reductive Amination
    The ketone is reacted with ammonia or a primary amine under reductive conditions to form the corresponding amine. Common reducing agents include sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon.

  • Step 3: Formation of Hydrochloride Salt
    The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or methanol) to enhance stability and crystallinity.

Alkylation of Amines

An alternative approach involves:

  • Step 1: Preparation of a Halogenated Cyclobutyl Intermediate
    A cyclobutyl halide (e.g., bromide) is synthesized.

  • Step 2: Nucleophilic Substitution
    The halide is reacted with 4-ethylbenzylamine or a related amine under basic conditions to form the target amine.

  • Step 3: Salt Formation
    As above, the free amine is converted to the hydrochloride salt.

This method demands careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Patent-Documented Process Insights

A relevant patent (WO2002036540A2) describes processes for β-phenethylamine derivatives, structurally related to Cyclobutyl(4-ethylphenyl)methanamine:

  • The process involves formation of a Grignard reagent from a cyclobutyl halide, followed by reaction with a nitrile derivative to form a magnesium complex intermediate.

  • Subsequent cleavage under basic conditions and reduction of the imine intermediate yields the amine.

  • The final amine is converted to the hydrochloride salt.

  • Reaction parameters such as temperature (0–10°C for cleavage), solvents (toluene, ether), and reaction times (~22 hours total) are optimized for yield and purity.

  • Yield improvements up to 66% were reported, with reduced reaction times compared to traditional Leuckart reactions.

Comparative Data Table of Preparation Methods

Preparation Method Key Steps Reaction Conditions Advantages Yield / Purity References
Reductive Amination Ketone + Amine + Reducing Agent Mild temperatures (room temp to reflux), NaBH3CN or catalytic hydrogenation High selectivity, mild conditions Typically >70% yield; high purity
Alkylation of Amines Cyclobutyl halide + Amine Basic medium, controlled temperature Straightforward, scalable Moderate to good yields
Grignard Reagent Route Cyclobutyl halide + Nitrile + Mg Ether/toluene solvents, 0–10°C cleavage step, ~22 h total reaction time Economical, reproducible Up to 66% yield

Research Findings and Notes

  • The Grignard reagent pathway is notable for its cost-effectiveness and reproducibility, with specific solvent and temperature controls critical for optimal yield.

  • Reductive amination is preferred for its operational simplicity and selectivity, especially when starting from ketone intermediates.

  • The hydrochloride salt formation is typically achieved by reaction with hydrochloric acid in alcoholic solvents, improving compound stability and facilitating isolation.

  • No direct literature exclusively on this compound was found; however, related β-phenethylamine derivatives provide a strong basis for these synthetic approaches.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for cyclobutyl(4-ethylphenyl)methanamine hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination of cyclobutyl(4-ethylphenyl)ketone with ammonia or ammonium chloride under hydrogenation conditions. Catalytic methods, such as transition metal-free reductions using potassium-based complexes (e.g., NHC catalysts), have shown promise for improving yield and selectivity . Optimization involves adjusting reaction temperature (40–60°C), solvent polarity (toluene or THF), and stoichiometric ratios of reagents (e.g., 2 mol% catalyst, 4 equiv. HBPin) to minimize side reactions like over-reduction or ketone dimerization .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of HPLC (≥95% purity threshold), NMR (¹H/¹³C for cyclobutyl and ethylphenyl group conformation), and mass spectrometry (ESI-MS for molecular ion confirmation). For hydrochloride salt verification, conduct elemental analysis (Cl⁻ content) or FTIR to identify N–H stretching vibrations (2500–3000 cm⁻¹) and amine hydrochloride peaks .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodological Answer : Store under inert gas (argon) at –20°C to prevent hygroscopic degradation. Avoid prolonged exposure to light, as the cyclobutyl group may undergo ring-opening under UV stress. Use anhydrous solvents (e.g., dry DCM) during experimental workflows to mitigate hydrolysis of the amine hydrochloride .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be resolved, and what chiral analytical methods are validated?

  • Methodological Answer : Chiral resolution via HPLC with a cellulose-based column (e.g., Chiralpak IC) and hexane/isopropanol mobile phase. Compare retention times against racemic standards. For absolute configuration determination, employ X-ray crystallography or circular dichroism (CD) spectroscopy, referencing CAS-registered enantiomers (e.g., (R)-1956435-19-0 and (S)-1202478-42-9) .

Q. What computational modeling approaches are suitable for predicting the compound’s binding affinity in receptor studies?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the cyclobutyl group’s strain energy (DFT-optimized geometry) and the ethylphenyl moiety’s hydrophobic parameters. Validate with MD simulations (GROMACS) to assess ligand-receptor stability under physiological conditions. Cross-reference with SAR data from analogous cyclobutylamine derivatives .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be reconciled for this compound?

  • Methodological Answer : Conduct phase-solubility studies in binary solvent systems (e.g., water/ethanol). The hydrochloride salt’s solubility in polar solvents (e.g., water) is pH-dependent, with protonation enhancing solubility. In nonpolar solvents (e.g., hexane), the free base form dominates, requiring acidification for dissolution. Use potentiometric titration to map pH-solubility profiles .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer : Implement flow chemistry to control exothermicity and reduce residence time. Use scavenger resins (e.g., polymer-bound boronic acid) to trap unreacted ketone intermediates. Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Cyclobutyl(4-ethylphenyl)methanamine hydrochloride
Reactant of Route 2
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Cyclobutyl(4-ethylphenyl)methanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.